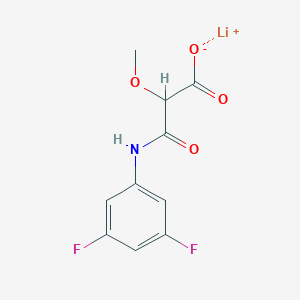

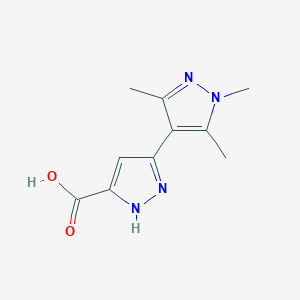

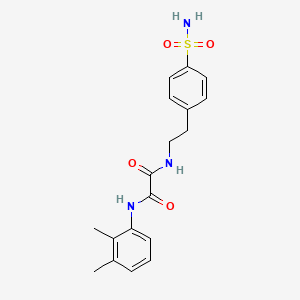

Lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atoms, the aniline group, and the propanoate group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atoms, the aniline group, and the propanoate group. Each of these groups would have different reactivities, and their presence could influence how the compound as a whole reacts .Applications De Recherche Scientifique

Energy Storage and Battery Technology

Lithium's Role in Energy Storage : Lithium, due to its exceptional cathode material properties in rechargeable batteries, plays a pivotal role in modern energy production and storage devices. The demand for lithium in these applications has underscored its economic and strategic importance. Efficient processing of lithium resources, including minerals, brine, and sea water, as well as recycling from spent lithium-ion batteries, is crucial for sustainable exploitation. This comprehensive review focuses on lithium extraction, separation, and recovery methodologies, highlighting the technological and chemical perspectives involved in commercial exploitation (Choubey et al., 2016).

Lithium's Therapeutic and Mechanistic Insights

Anti-inflammatory Effects : Lithium has been observed to exhibit both pro- and anti-inflammatory properties under various experimental conditions. This dual nature contributes to its therapeutic efficacy in treating bipolar affective disorder, with implications for inflammation's role in the pathogenesis of this condition (Nassar & Azab, 2014).

Skeletal Protection : Lithium demonstrates osteoprotective properties by influencing osteoblastic and osteoclastic activities through various molecular pathways. While animal studies show lithium's bone-enhancing effects, human clinical trials are needed to validate its potential as a skeletal protector (Wong, Chin, & Ima-Nirwana, 2020).

Environmental and Toxicity Concerns

Lithium Toxicity in Plants : Lithium's environmental impact, particularly its toxicity to plants, raises concerns about its mobility from soil to plants and the potential threat to crop production. Understanding lithium's physiological effects and exploring remediation approaches are vital for mitigating environmental risks (Shahzad et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO4.Li/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7;/h2-4,8H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGVYZRNWKBRFW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(C(=O)NC1=CC(=CC(=C1)F)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2LiNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;3-(3,5-difluoroanilino)-2-methoxy-3-oxopropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2698848.png)

![8,9,11,12-Tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline](/img/structure/B2698850.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)